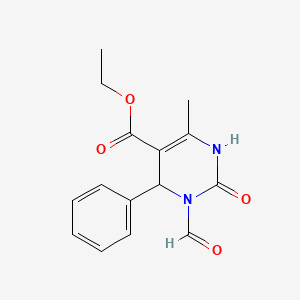

Ethyl 3-formyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 3-formyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli reaction-derived tetrahydropyrimidine (THPM) featuring a formyl group at the C3 position, a methyl group at C6, and a phenyl substituent at C2. This compound belongs to a broader class of dihydropyrimidinones (DHPMs), which are renowned for their pharmacological and material science applications.

Properties

IUPAC Name |

ethyl 3-formyl-6-methyl-2-oxo-4-phenyl-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-3-21-14(19)12-10(2)16-15(20)17(9-18)13(12)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDYWBIASPWQFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N(C1C2=CC=CC=C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-formyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction proceeds through the formation of an intermediate enamine, followed by cyclization to form the tetrahydropyrimidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as p-toluenesulfonic acid (PTSA) and solvents like ethanol can optimize the reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-formyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 3-formyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is studied for its potential biological activities. It may serve as a precursor for bioactive molecules or as a tool in studying biological pathways.

Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may be used in the development of new drugs or as a lead compound for drug discovery.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which Ethyl 3-formyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound differs from common analogs in substituent placement and functional groups. Key comparisons include:

C3 Substitution

- 3-Formyl vs. Unsubstituted or Halogenated Derivatives: Most THPMs lack substitution at C3 (e.g., ethyl 6-methyl-4-phenyl-2-oxo-THPM-5-carboxylate ).

C2 Functional Group

- 2-Oxo vs. 2-Thioxo Derivatives :

Replacement of the 2-oxo group with 2-thioxo (e.g., ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-THPM-5-carboxylate) alters hydrogen-bonding patterns and redox properties. Thioxo derivatives exhibit distinct NMR profiles (e.g., δ 12.5–13.5 ppm for NH in thioxo vs. δ 9.5–10.5 ppm for oxo analogs) and often show improved antioxidant activity .

C4 Aryl Substitution

- Phenyl vs. Heteroaryl or Substituted Phenyl Groups :

- Fluorophenyl Derivatives : Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-THPM-5-carboxylate (melting point: 210–213°C) demonstrates how electron-withdrawing groups enhance thermal stability compared to the parent phenyl compound .

- Furan-2-yl Derivatives : Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-THPM-5-carboxylate highlights the impact of heteroaromatic substituents on solubility and π-stacking interactions .

Physical and Spectral Properties

Melting Points and Solubility

- The target compound’s melting point is unreported, but analogs with bulky substituents (e.g., ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-THPM-5-carboxylate, mp: 233–235°C) suggest that polar groups enhance crystallinity .

- Solubility in DMSO is common for THPMs due to hydrogen-bonding capacity, though furan-substituted derivatives show improved solubility in ethanol .

NMR Spectral Signatures

- 1H NMR : The 3-formyl group in the target compound would likely produce a deshielded aldehyde proton (δ 9.8–10.2 ppm), absent in analogs like ethyl 6-methyl-4-phenyl-2-oxo-THPM-5-carboxylate .

- 13C NMR : The C3 carbonyl in the target compound (δ 190–195 ppm) contrasts with unsubstituted C3 carbons (δ 55–60 ppm in analogs) .

Biological Activity

Ethyl 3-formyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines and has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in medicine and research.

Chemical Structure and Properties

The compound has a molecular formula of CHNO and a molecular weight of approximately 260.29 g/mol. It appears as a white crystalline powder with a melting point ranging from 206°C to 210°C, indicating its stability and purity (≥98%) in laboratory settings .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Antitubercular Properties : Preliminary studies indicate that this compound could be effective against Mycobacterium tuberculosis, making it a candidate for further pharmacological exploration in tuberculosis treatment.

- Neuroprotective Effects : this compound has shown promise in neuroprotection by inhibiting the NF-kB inflammatory pathway and reducing endoplasmic reticulum stress. These properties may contribute to its potential use in treating neurodegenerative diseases.

- Antioxidant Activity : The compound exhibits antioxidant properties that can mitigate oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.

- Anticancer Potential : Initial findings suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.

The biological effects of this compound are mediated through interactions with specific molecular targets:

- Inhibition of Inflammatory Pathways : The compound's ability to inhibit the NF-kB pathway reduces inflammation and could be beneficial in conditions characterized by chronic inflammation.

- Regulation of Apoptosis : By modulating apoptotic pathways, the compound may help in reducing cancer cell viability and promoting cell death in malignant cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Tetrahydropyrimidine Ring : This involves cyclization reactions using appropriate precursors under controlled conditions.

- Functionalization : Subsequent steps include the introduction of formyl and carboxylic functionalities through various chemical reactions such as oxidation and esterification.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of ethyl 3-formyl-6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 6-methyl-2-oxo-4-phenyltetrahydropyrimidine | CHNO | Lacks formyl group; lower antibacterial activity |

| Ethyl 6-methylpyrimidine | CHNO | Simpler structure; reduced bioactivity |

| Benzyl 6-methylpyrimidine | CHNO | Contains benzyl instead of phenyl; altered reactivity |

The structural complexity and specific functional groups confer unique biological activities to ethyl 3-formyl derivatives compared to simpler analogs.

Q & A

Q. Key conditions :

- Catalysts : Heterogeneous acid catalysts like tungstophosphoric acid/kaolin (20% PMo7W5/kaolin) enhance yields (80–92%) under solvent-free conditions at 80°C .

- Solvent systems : Ethanol or acetic acid under reflux (6–8 hours) .

- Workup : Recrystallization from ethanol or column chromatography for purification .

Basic: How is the crystal structure of this compound determined, and what conformational insights are critical?

X-ray crystallography using SHELX software (e.g., SHELXL97 for refinement) is the gold standard . Key structural features:

- Ring conformation : The tetrahydropyrimidine ring adopts a flattened boat conformation (Cremer-Pople parameters: θ = 85–95°, φ = 0–10°) .

- Hydrogen bonding : N–H⋯O/S interactions form R₂²(8) motifs, stabilizing the crystal lattice .

- Disorder handling : Ethyl groups may exhibit positional disorder, resolved via occupancy refinement (e.g., 70:30 ratio) .

Advanced: How can synthetic yield be optimized while minimizing side products?

Q. Methodological strategies :

- Catalyst screening : Tungsten-substituted molybdophosphoric acid/kaolin (PMo7W5/kaolin) improves regioselectivity and reduces reaction time (yield: 92% vs. 65% with HCl) .

- Solvent optimization : Solvent-free conditions reduce decomposition of acid-sensitive intermediates .

- Stoichiometric control : Excess urea (1.1–1.2 equivalents) drives the reaction to completion, while higher amounts promote side-product formation .

Advanced: How should researchers address contradictions in crystallographic data (e.g., bond length discrepancies)?

- Refinement protocols : Use SHELXL with anisotropic displacement parameters for non-H atoms and riding models for H atoms .

- Validation tools : Cross-check with PLATON for missed symmetry or twinning .

- Data collection : Ensure high-resolution (<1.0 Å) datasets to resolve disorder (e.g., ethyl group rotamers) .

Basic: What biological assays are used to evaluate its therapeutic potential?

- Antimicrobial activity : Agar diffusion assays against Staphylococcus aureus (MIC: 12.5–25 μg/mL) .

- Anticancer screening : MTT assays on HeLa or MCF-7 cells (IC₅₀: 8–15 μM) .

- Enzyme inhibition : Docking studies with CDK2 or DHFR enzymes to assess binding affinity (ΔG: −9.5 to −11.2 kcal/mol) .

Advanced: How do substituents on the phenyl ring influence biological activity?

- Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance lipophilicity (logP: 4.5–5.8) and membrane permeability .

- Hydroxy/methoxy groups : Improve solubility via H-bonding but reduce CNS penetration (polar surface area: 52–65 Ų) .

- Structure-activity relationships (SAR) : Meta-substitution (e.g., 3-Br, 3-NO₂) correlates with higher cytotoxicity .

Advanced: What computational methods validate experimental data for this compound?

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level; compare with crystallographic bond lengths (±0.02 Å tolerance) .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to EGFR or Topoisomerase II .

- ADMET prediction : SwissADME for bioavailability (TPSA > 60 Ų indicates poor absorption) .

Basic: How is purity assessed, and what analytical techniques are prioritized?

- HPLC : Reverse-phase C18 column, mobile phase = methanol/water (70:30), λ = 254 nm (purity ≥98%) .

- NMR : ¹H/¹³C spectra confirm regiochemistry (e.g., δ 10.2 ppm for formyl proton) .

- Mass spectrometry : ESI-MS (m/z = 331.1 [M+H]⁺) .

Advanced: What strategies resolve enantiomeric mixtures during synthesis?

- Chiral chromatography : Use Chiralpak IA column with hexane/isopropanol (90:10) .

- Recrystallization : Diastereomeric salt formation with (+)-dibenzoyltartaric acid .

- Kinetic resolution : Lipase-catalyzed acyl transfer (e.g., Candida antarctica lipase B) .

Advanced: How do reaction conditions impact the stability of intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.